molecular formula C23H25N3O2 B2404393 (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate CAS No. 325694-73-3

(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate

Cat. No. B2404393
M. Wt: 375.472
InChI Key: HQDSGAQQCQGWBG-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one (7a–7j) were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate” was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Crystal Structure and Photophysical Properties

  • A study explored a novel chromophore similar to (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate, investigating its crystal structure and photophysical properties. This chromophore demonstrates significant nonlinear optical properties, which may have implications in materials science and photonics (Li et al., 2013).

Stereoselective Synthesis and Fluorescence Characteristics

  • Another study focused on the stereoselective synthesis of isomers based on a core skeleton similar to the compound , highlighting their distinct fluorescence characteristics and selective anti-cancer activity (Irfan et al., 2021).

Supramolecular Assembly

  • Research on a compound closely related to (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate revealed insights into supramolecular assembly, crystal structure, and interactions. Such studies are significant in understanding molecular interactions and designing advanced materials (Matos et al., 2016).

Photosynthetic Electron Transport Inhibition

  • A cyanoacrylate inhibitor structurally similar to the compound of interest demonstrated potential in inhibiting photosynthetic electron transport. This finding could have applications in agriculture and herbicide development (Mcfadden et al., 1991).

Cytotoxicity and Biocompatibility

  • A study on ethyl 2-cyanoacrylate, closely related to the compound , examined its cytotoxicity, suggesting its biocompatibility in bone graft fixation, which is important in medical applications (de Melo et al., 2013).

QSAR Studies

  • QSAR studies of (Z) cyanoacrylate compounds, including molecules structurally similar to the target compound, help understand their interactions at the molecular level. This research is crucial in drug discovery and molecular design (Xiao, 2001).

Light Harvesting Applications

  • Zinc metalloporphyrins, structurally related to the compound of interest, were used in dye-sensitized solar cells for light harvesting, demonstrating potential applications in renewable energy technologies (Wang et al., 2005).

properties

IUPAC Name

ethyl (Z)-3-[4-(4-benzylpiperazin-1-yl)phenyl]-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-28-23(27)21(17-24)16-19-8-10-22(11-9-19)26-14-12-25(13-15-26)18-20-6-4-3-5-7-20/h3-11,16H,2,12-15,18H2,1H3/b21-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDSGAQQCQGWBG-PGMHBOJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.